Sodium urate

Description

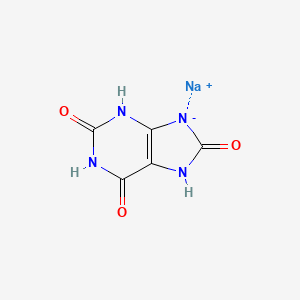

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H3N4NaO3 |

|---|---|

Molecular Weight |

190.09 g/mol |

IUPAC Name |

sodium;3,7-dihydropurin-9-ide-2,6,8-trione |

InChI |

InChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1 |

InChI Key |

NAFSTSRULRIERK-UHFFFAOYSA-M |

SMILES |

C12=C(NC(=O)NC1=O)[N-]C(=O)N2.[Na+] |

Canonical SMILES |

C12=C(NC(=O)NC1=O)[N-]C(=O)N2.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Matrix: An In-depth Technical Guide to the Factors Affecting Sodium Urate Crystallization In Vitro

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the core physicochemical and biological determinants that govern the crystallization of monosodium urate (MSU) in vitro, a pivotal event in the pathogenesis of gout. Understanding these factors is paramount for the development of novel therapeutic strategies aimed at preventing or dissolving these pathological crystals. This document provides a comprehensive overview of key influencing factors, detailed experimental protocols, and quantitative data to facilitate reproducible research in this critical area.

Core Physicochemical Factors Governing MSU Crystallization

The formation of MSU crystals from a supersaturated solution of uric acid is a multi-stage process involving nucleation and subsequent crystal growth. This process is exquisitely sensitive to a variety of physicochemical parameters.

Urate Concentration: The Primary Driver

The single most critical factor for MSU crystallization is a sustained supersaturated concentration of urate.[1][2][3] In vitro studies consistently demonstrate that higher urate concentrations lead to a greater number and faster formation of MSU crystals.[1]

Temperature: A Critical Inverse Relationship

Lower temperatures decrease the solubility of monothis compound, thereby promoting crystallization.[1][4] This phenomenon is believed to contribute to the predilection of gouty attacks in cooler, peripheral joints such as the first metatarsophalangeal joint.[4] In vitro studies have quantified this relationship, showing that a modest decrease in temperature can significantly lower the saturation point of urate.[4] For instance, a reduction from 37°C to 35°C can decrease urate solubility from 6.8 mg/dL to 6.0 mg/dL.[4]

The Influence of pH

The pH of the local environment plays a complex role in MSU crystallization. While extreme pH levels (≤6 or ≥10) can increase urate solubility, minimal solubility is observed in the physiological to slightly alkaline range of pH 7-8.[1] An acidic environment has been shown to promote MSU nucleation, a phenomenon that may be independent of its effect on urate solubility.[4] One proposed mechanism for this is the increased concentration of free calcium ions at lower pH, which can reduce MSU solubility and encourage nucleation.[4] Furthermore, the metabolic activity of neutrophils during an inflammatory response can generate lactic acid, leading to a local decrease in pH and potentially fostering further crystal formation.[4]

The Role of Ions

Various ions present in physiological fluids can significantly impact MSU crystallization.

-

Sodium (Na+): As a constituent of the crystal itself, the concentration of sodium ions is directly correlated with MSU crystal formation. Increased sodium ion concentrations, even at constant urate levels, lead to a greater number of MSU crystals formed in a dose-dependent manner.[1]

-

Calcium (Ca2+): Calcium ions have been shown to enhance both the nucleation and growth of MSU crystals in vitro.[5] An acidic environment can indirectly promote crystallization by increasing the concentration of free calcium ions.[4]

-

Potassium (K+) and Magnesium (Mg2+): In contrast to sodium and calcium, potassium and magnesium ions have been reported to inhibit MSU nucleation at physiological concentrations.[6]

-

Lead (Pb2+): Lead urate seed crystals can induce MSU nucleation in vitro, suggesting a potential role for this environmental toxin in promoting gout.[1]

Biological Modulators of MSU Crystallization

Beyond simple physicochemical parameters, a host of biological molecules and complex fluids can either promote or inhibit the formation of MSU crystals.

Synovial Fluid and Serum

The effect of biological fluids is complex and appears to depend on the underlying health status of the donor. Synovial fluid from patients with gout has been shown to promote MSU crystallization in vitro, an effect not observed with synovial fluid from individuals with rheumatoid or degenerative arthritis.[4][7] This suggests the presence of specific pro-crystallizing factors in gouty synovial fluid.[7][8] Conversely, synovial fluid and serum from healthy individuals have been found to enhance urate solubility.[1][2]

Proteins and Connective Tissue Components

-

Albumin: The role of albumin is controversial, with different studies reporting inhibitory, promotional, or no effect on MSU crystallization.[4] Some studies suggest albumin may inhibit crystallization by blocking crystal growth sites or increasing urate solubility, while others propose it can accelerate crystallization kinetics, particularly at lower concentrations.[4]

-

Globulins and Antibodies: Certain globulins and specific uric acid-binding antibodies have been identified as promoters of MSU nucleation.[1][3]

-

Collagen: Type I and II collagens have been demonstrated to promote MSU crystallization.[9] Materials in and around joints, including collagen fibers, are thought to act as nuclei for crystal formation.[10]

-

Cartilage Components: Bovine cartilage homogenates have been shown to enhance urate solubility.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of various factors on MSU crystallization as reported in the literature.

Table 1: Effect of Temperature on Monothis compound Solubility

| Temperature (°C) | Urate Solubility (mg/dL) | Reference |

| 37 | 6.8 | [4] |

| 35 | 6.0 | [4] |

Table 2: Factors Influencing MSU Crystallization In Vitro

| Factor | Effect on Crystallization | Notes | References |

| Urate Concentration | Promoter | Primary driving force for all stages of crystallization. | [1][2][3] |

| Temperature | Inhibitor (at higher temps) | Lower temperatures decrease solubility. | [1][4] |

| pH | Complex | Minimal solubility at pH 7-8. Acidity promotes nucleation. | [1][4] |

| Sodium (Na+) | Promoter | Dose-dependent increase in crystal formation. | [1] |

| Calcium (Ca2+) | Promoter | Enhances nucleation and growth. | [5] |

| Potassium (K+) | Inhibitor | Inhibits nucleation. | [6] |

| Magnesium (Mg2+) | Inhibitor | Inhibits nucleation. | [6] |

| Gouty Synovial Fluid | Promoter | Contains pro-crystallization factors. | [4][7][8] |

| Healthy Synovial Fluid | Inhibitor | Enhances urate solubility. | [1][2] |

| Albumin | Conflicting | Reports of promotion, inhibition, and no effect. | [4] |

| Globulins/Antibodies | Promoter | Uric acid-binding antibodies promote nucleation. | [1][3] |

| Collagen | Promoter | Can act as a nucleus for crystal formation. | [9][10] |

| Mechanical Shock | Promoter | Can induce nucleation in supersaturated solutions. | [4][5] |

| Lead (Pb2+) | Promoter | Lead urate can seed MSU crystallization. | [1] |

| Methylxanthines | Inhibitor | 7-methylxanthine has shown inhibitory effects. | [11][12] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments related to MSU crystallization.

Preparation of Supersaturated this compound Solution

This protocol describes the preparation of a supersaturated solution of this compound, a prerequisite for in vitro crystallization studies.

Materials:

-

Uric acid powder

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

Deionized water

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Heating plate with magnetic stirrer

-

pH meter

-

Sterile filters (e.g., 0.22 µm)

Procedure:

-

Add a known amount of uric acid to a beaker containing deionized water.

-

Heat the solution to approximately 60-70°C with continuous stirring.

-

Slowly add NaOH solution dropwise to dissolve the uric acid. Monitor the pH continuously.[13]

-

Once the uric acid is fully dissolved, adjust the pH to the desired level (typically 7.2-7.4 for physiological relevance) using NaOH or HCl as needed.[13]

-

Allow the solution to cool slowly to the desired experimental temperature (e.g., 37°C).

-

Sterile-filter the supersaturated solution to remove any undissolved particles or microbial contamination.

In Vitro MSU Crystal Formation Assay

This protocol outlines a general method for inducing and observing MSU crystal formation from a supersaturated solution.

Materials:

-

Supersaturated this compound solution (prepared as in 4.1)

-

Test tubes or multi-well plates

-

Incubator set to the desired temperature

-

Light microscope with polarizing filters

-

Substances to be tested for their effect on crystallization (e.g., ions, proteins, potential inhibitors)

Procedure:

-

Aliquot the supersaturated this compound solution into test tubes or wells of a multi-well plate.

-

Add the test substances at desired concentrations to the respective tubes/wells. A control group with no added substance should be included.

-

Incubate the samples at a constant temperature (e.g., 37°C or a lower temperature to promote crystallization).

-

At regular time intervals, take a small aliquot from each sample and place it on a microscope slide.

-

Observe the samples under a polarized light microscope for the presence of needle-shaped, negatively birefringent MSU crystals.

-

The time to first crystal appearance (nucleation time) and the number and size of crystals can be recorded.

Quantification of MSU Crystals

Quantifying the extent of crystallization is crucial for comparative studies.

Method 1: Turbidimetric Assay This method is suitable for assessing the overall crystal mass in a solution.

Materials:

-

Spectrophotometer or plate reader capable of measuring absorbance

Procedure:

-

Set up the crystallization assay in a multi-well plate as described in 4.2.

-

At specified time points, measure the absorbance (optical density) of the samples at a wavelength where the crystals cause light scattering (e.g., 620 nm).

-

An increase in absorbance over time is indicative of crystal formation and growth.

Method 2: Direct Crystal Counting This method provides a direct measure of the number of crystals formed.

Materials:

-

Hemocytometer or a gridded microscope slide

-

Polarized light microscope

Procedure:

-

After a set incubation period, gently mix the sample to ensure a uniform suspension of crystals.

-

Load a known volume of the sample into a hemocytometer.

-

Under a polarized light microscope, count the number of MSU crystals within a defined area of the grid.

-

Calculate the crystal concentration (crystals per unit volume).

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: Factors influencing monothis compound crystallization in vitro.

Caption: General experimental workflow for in vitro MSU crystallization assays.

References

- 1. Factors influencing the crystallization of monothis compound: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Factors influencing the crystallization of monothis compound: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Crystallization of Monothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleation of monothis compound crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Opposite effects of cations in enhancing and suppressing nucleation in the pathological crystallization of gout - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. ard.bmj.com [ard.bmj.com]

- 8. Evidence for a promoter of urate crystal formation in gouty synovial fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Length of Monothis compound Crystals in Synovial Fluid Based on Ultrasound Articular Deposits: Advancements in Crystallization Process [mdpi.com]

- 10. Diagnosis of Gout : Urate Crystals in Synovial Fluid [webpathology.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. ijcrt.org [ijcrt.org]

The Critical Role of Temperature in Sodium Urate Crystal Formation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the physicochemical principles governing the formation of sodium urate (MSU) crystals, with a particular focus on the profound influence of temperature. Understanding these core mechanisms is paramount for the development of novel therapeutic strategies for gout, a condition characterized by the painful deposition of these crystals within articular joints. This document outlines the thermodynamic underpinnings of MSU solubility, details established experimental protocols for studying crystallization, and elucidates the key cellular signaling pathways triggered by MSU crystals.

Introduction: The Thermodynamics of Gout

Gout is a debilitating form of inflammatory arthritis driven by the crystallization of monothis compound in joints and soft tissues.[1][2] The formation of these crystals is a direct consequence of hyperuricemia, a state of elevated uric acid levels in the blood serum exceeding the saturation point of MSU.[1][3] While hyperuricemia is a prerequisite, it is not the sole determinant of crystal formation. Localized physicochemical factors, prominently including temperature, play a critical role in triggering nucleation and crystal growth.[1][4] The predilection for gout to manifest in peripheral joints, such as the first metatarsophalangeal joint, is clinically attributed to the lower temperatures in these areas, which significantly decreases urate solubility.[5][6]

The Influence of Temperature on Monothis compound Solubility

The solubility of monothis compound is exquisitely sensitive to temperature fluctuations. A decrease in temperature markedly reduces the saturation point of urate, thereby promoting an environment conducive to crystallization.[1][5] This inverse relationship is a key factor in the pathogenesis of gout, explaining the common occurrence of gout flares in cooler, peripheral joints.[7][8]

Quantitative Data on MSU Solubility and Temperature

The following table summarizes the quantitative relationship between temperature and the solubility of monothis compound in aqueous solutions, providing a clear illustration of this critical physicochemical property.

| Temperature (°C) | Temperature (°F) | MSU Solubility (mg/dL) |

| 37 | 98.6 | 6.8 |

| 35 | 95.0 | 6.0 |

Data compiled from in vitro studies.[1][6]

This data clearly demonstrates that even a modest decrease of 2°C is sufficient to significantly lower the solubility of urate, thereby increasing the propensity for crystal formation.[1]

Experimental Protocols for Studying MSU Crystal Formation

Reproducible and well-characterized experimental models are essential for investigating the mechanisms of MSU crystallization and for the preclinical evaluation of potential therapeutic agents. Below are detailed methodologies for the in vitro synthesis of MSU crystals and for assessing the impact of temperature on their formation.

In Vitro Synthesis of Monothis compound Crystals

This protocol describes a widely used method for generating needle-shaped MSU crystals that are characteristic of those found in the synovial fluid of gout patients.[9][10]

Materials:

-

Uric acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl) for pH adjustment

-

Sterile, pyrogen-free distilled water

-

Magnetic stirrer and hot plate

-

pH meter

-

Centrifuge and sterile centrifuge tubes

-

0.22 µm sterile filter

-

Oven or desiccator

Procedure:

-

Dissolution of Uric Acid: Dissolve uric acid in distilled water (e.g., 10 mg/mL). The solubility is low at neutral pH, so gentle heating on a hot plate with continuous stirring is required.[10]

-

pH Adjustment: While stirring, slowly add NaOH dropwise to the solution to increase the pH to approximately 7.2-7.4. This will facilitate the complete dissolution of the uric acid.[10][11]

-

Sterilization: Once the uric acid is fully dissolved, allow the solution to cool to room temperature. Filter the solution through a 0.22 µm sterile filter to remove any undissolved particles and ensure sterility.[10][11]

-

Crystallization: To induce crystallization, place the sterile-filtered solution in a refrigerator at 4°C for at least 24 hours. For the formation of larger crystals, the solution can be left to crystallize for several days.[10][11]

-

Harvesting Crystals: After the incubation period, centrifuge the solution at a low speed (e.g., 2000-3000 x g for 10 minutes) to pellet the MSU crystals.[11]

-

Washing: Carefully decant the supernatant and wash the crystal pellet with a small volume of cold, sterile distilled water to remove any residual uncrystallized uric acid. Repeat the centrifugation step.[11]

-

Drying: Spread the washed MSU crystals on a sterile petri dish and dry them in an oven at a low temperature (below 60°C) or in a desiccator.[11]

-

Characterization: The resulting crystals should be characterized by microscopy to confirm their needle-like shape and uniform size.[9][12]

Temperature-Dependent MSU Crystal Dissolution Assay

This assay allows for the quantitative assessment of MSU crystal solubility at different temperatures.

Materials:

-

Pre-synthesized MSU crystals

-

Physiological buffer (e.g., phosphate-buffered saline, PBS)

-

Temperature-controlled water bath or incubator

-

Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Prepare supersaturated solutions of MSU in the physiological buffer at various concentrations.

-

Temperature Incubation: Incubate the solutions at a range of physiologically relevant temperatures (e.g., 30°C, 35°C, 37°C, 39°C) until equilibrium is reached.[6]

-

Quantification of Soluble Urate: After incubation, centrifuge the solutions to pellet any undissolved crystals. Measure the concentration of urate in the supernatant using a spectrophotometer at a wavelength of approximately 292 nm.

-

Data Analysis: Plot the solubility of MSU (in mg/dL) as a function of temperature to determine the temperature-dependent solubility curve.

Cellular Signaling Pathways Activated by MSU Crystals

The inflammatory response in gout is initiated by the interaction of MSU crystals with resident immune cells in the joint, primarily macrophages.[13] This interaction triggers a cascade of intracellular signaling events, leading to the production of pro-inflammatory cytokines and the recruitment of other immune cells.[14]

The NLRP3 Inflammasome: A Key Mediator of Gouty Inflammation

A central player in the inflammatory response to MSU crystals is the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[6][13] The activation of the NLRP3 inflammasome is a multi-step process:

-

Phagocytosis: Macrophages phagocytose MSU crystals.

-

Lysosomal Destabilization: The ingested crystals lead to the destabilization and rupture of the lysosomal membrane.

-

NLRP3 Activation: The release of lysosomal contents, such as cathepsin B, into the cytoplasm activates the NLRP3 inflammasome complex.

-

Caspase-1 Activation: The activated NLRP3 inflammasome leads to the cleavage and activation of pro-caspase-1 to its active form, caspase-1.

-

IL-1β and IL-18 Maturation: Caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms.[15]

The release of mature IL-1β is a potent pro-inflammatory signal that drives the acute gouty attack.[15]

MyD88-Dependent Signaling

The myeloid differentiation primary response 88 (MyD88) adaptor protein is also crucial for the inflammatory response to MSU crystals.[15] MyD88-dependent signaling occurs downstream of the IL-1 receptor (IL-1R) and Toll-like receptors (TLRs).[15][16] While MSU crystals do not directly activate TLRs, the IL-1β produced via the NLRP3 inflammasome signals through the IL-1R in an autocrine and paracrine manner, amplifying the inflammatory cascade through MyD88.[15]

Visualizations of Key Pathways and Processes

To facilitate a deeper understanding of the complex relationships and processes described, the following diagrams have been generated using Graphviz (DOT language).

Conclusion and Future Directions

Temperature is a critical, non-solute factor that profoundly influences the formation of monothis compound crystals. The direct relationship between lower temperatures and decreased urate solubility provides a fundamental explanation for the clinical presentation of gout. The experimental protocols and signaling pathways detailed in this guide offer a robust framework for researchers and drug development professionals to further investigate the pathophysiology of gout and to identify and validate novel therapeutic targets. Future research should continue to explore the complex interplay of local microenvironmental factors, including pH, mechanical stress, and the presence of extracellular matrix components, in modulating MSU crystallization. A deeper understanding of these processes at a molecular level will be instrumental in the development of next-generation therapies aimed at preventing crystal formation and resolving the inflammatory sequelae of gout.

References

- 1. The Crystallization of Monothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The crystallization of monothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Factors influencing the crystallization of monothis compound: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The influence of temperature on the solubility of monothis compound. | Semantic Scholar [semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. cascadefootandankle.com [cascadefootandankle.com]

- 8. houstonfootandankle.com [houstonfootandankle.com]

- 9. Protocol for preparing monothis compound crystals for in vitro and in vivo studies in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Animal model of acute gout reproduces the inflammatory and ultrasonographic joint changes of human gout - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monothis compound crystals in inflammation and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. JCI - MyD88-dependent IL-1 receptor signaling is essential for gouty inflammation stimulated by monothis compound crystals [jci.org]

- 16. Suppression of monothis compound crystal-induced inflammation by inhibiting TGF-β-activated kinase 1-dependent signaling: role of the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of pH in Monosodium Urate Crystal Precipitation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gout, a prevalent and painful inflammatory arthritis, is fundamentally a disease of crystal deposition. The formation of monosodium urate (MSU) crystals in and around the joints is the pathological hallmark of this condition. While hyperuricemia is the primary prerequisite for MSU crystallization, local physicochemical factors within the articular environment play a pivotal role in dictating the precise conditions under which these crystals precipitate. Among these factors, pH emerges as a critical determinant. This in-depth technical guide elucidates the core mechanisms by which pH governs the solubility of uric acid and the subsequent precipitation of MSU crystals. It provides quantitative data, detailed experimental protocols, and visual representations of the underlying processes to equip researchers and drug development professionals with a comprehensive understanding of this crucial aspect of gout pathophysiology.

The Physicochemical Basis of pH-Dependent Urate Solubility

Uric acid (C₅H₄N₄O₃) is a weak dibasic acid with two key dissociation constants (pKa values). The first pKa (pKa1) is approximately 5.4 to 5.75.[1][2] This means that at a pH below this value, the predominant species is the poorly soluble, non-ionized uric acid.[1] Conversely, at a pH above this value, the more soluble urate anion (monothis compound) becomes the dominant form.[2] At a physiological pH of 7.4, approximately 98-99% of uric acid exists as the deprotonated urate anion.[3]

The solubility of monothis compound itself is also highly dependent on pH. In vitro studies have consistently shown that MSU solubility is minimal in the pH range of 7 to 9.[4][5][6] Solubility increases at both more acidic (≤6) and more alkaline (≥10) pH levels.[5] This phenomenon is attributed to the different ionic species of urate present at varying pH levels.[5] At physiological pH, the mono-protonated urate ion is the species incorporated into MSU crystals.[5]

The interplay between the ionization of uric acid and the solubility of MSU creates a specific window of pH that favors crystal precipitation in biological systems. A slight decrease in pH from the normal physiological level can significantly impact urate solubility and promote nucleation.[7]

Quantitative Data on pH-Dependent Solubility

The following tables summarize quantitative data on the solubility of uric acid and monothis compound at various pH values and temperatures, compiled from multiple studies.

Table 1: Solubility of Uric Acid and Monothis compound at Varying pH

| pH | Predominant Species | Solubility | Reference(s) |

| < 5.75 | Uric Acid | Low (Uric acid is ~18x less soluble than MSU) | [1] |

| 5.62 | Transition Point | Shift from predominantly uric acid to urate | [5] |

| 6.0 | Urate Anion | Increased solubility compared to lower pH | [8] |

| 7.0 | Urate Anion | Minimal MSU solubility observed around this pH | [4][5] |

| 7.4 | Urate Anion | Solubility limit of urate in plasma is ~6.8 mg/dL at 37°C | [1][9] |

| 7-8 | Urate Anion | Minimal MSU solubility | [5][10] |

| 7-9 | Urate Anion | Consistently reduced urate solubility | [6][11] |

| ≥ 10 | Urate/Biurate Ions | Increased MSU solubility | [5] |

Table 2: Influence of Temperature on Monothis compound Solubility

| Temperature (°C) | Urate Solubility (mg/dL) | Reference(s) |

| 37 | 6.8 | [12] |

| 35 | 6.0 | [12] |

| 26 | 3.7 | [9] |

Experimental Protocols for In Vitro Monothis compound Crystal Precipitation

The synthesis of MSU crystals in a laboratory setting is a fundamental technique for studying gout pathogenesis. The following protocol is a synthesis of methodologies reported in the literature, with a focus on the critical role of pH control.

Objective: To prepare needle-shaped monothis compound crystals that mimic those found in the synovial fluid of gout patients.

Materials:

-

Uric acid powder

-

Sodium hydroxide (B78521) (NaOH), 1 M solution

-

Hydrochloric acid (HCl) or other suitable acid for pH adjustment

-

Sterile, ultrapure distilled water

-

Sterile 1 L glass beaker

-

Magnetic stirrer and hot plate

-

Calibrated pH meter

-

Autoclave

-

Centrifuge and sterile centrifuge tubes

-

Microscope (for crystal morphology verification)

Methodology:

-

Sterilization: Thoroughly wash all glassware and utensils with double-distilled water. Wrap them in aluminum foil and autoclave to ensure sterility and prevent contamination.

-

Dissolution of Uric Acid:

-

Add a specific amount of uric acid (e.g., 1.0 g) to a volume of sterile, ultrapure distilled water (e.g., 200 mL) in the sterile beaker.

-

Heat the solution to approximately 60-70°C while stirring continuously with a magnetic stirrer. Uric acid has low solubility in water at neutral pH.

-

Slowly add 1 M NaOH dropwise to the solution to increase the pH. This will facilitate the dissolution of uric acid by converting it to the more soluble this compound. Monitor the pH continuously. A target pH for complete dissolution is often above 8.0.

-

-

Induction of Crystallization via pH Adjustment:

-

Once the uric acid is completely dissolved, the clear solution is ready for the crystallization step.

-

Slowly and carefully add HCl (or another acid) dropwise to the solution to lower the pH. The target pH for inducing MSU crystal precipitation is typically around 7.2.

-

It is critical to add the acid slowly while constantly monitoring the pH to avoid rapid precipitation which can result in smaller, less uniform crystals.

-

-

Crystal Growth:

-

Once the target pH is reached, gradually cool the solution to room temperature while stirring gently.

-

For optimal crystal growth, the solution can then be stored at 4°C overnight or for several days. This slow cooling and incubation period encourages the formation of larger, needle-shaped crystals.

-

-

Harvesting and Purification:

-

After the incubation period, the MSU crystals will have precipitated.

-

Centrifuge the solution to pellet the crystals.

-

Carefully decant the supernatant.

-

Wash the crystal pellet with cold, sterile distilled water to remove any remaining soluble impurities. Repeat the centrifugation and washing steps as necessary.

-

-

Drying and Sterilization:

-

After the final wash, the crystals can be dried, for example, by heating at 180°C for 2 hours. This also serves to sterilize the crystals for use in biological experiments.

-

-

Verification:

-

The morphology of the prepared MSU crystals should be verified using light or polarized light microscopy. They should appear as needle-shaped, birefringent crystals.

-

Visualizing the Role of pH in MSU Precipitation

The following diagrams, generated using the DOT language, illustrate the key relationships and processes involved in pH-dependent MSU crystal formation.

Caption: Logical flow of pH's role in MSU crystal formation.

Caption: Workflow for in vitro synthesis of MSU crystals.

The Role of pH in Signaling Pathways and Crystal Nucleation

While pH is a master regulator of the physicochemical environment for MSU precipitation, its direct role in specific intracellular signaling pathways that lead to crystal formation is less well-defined. The current body of research predominantly focuses on the signaling cascades, such as the activation of the NLRP3 inflammasome, that are triggered by MSU crystals once they have formed.

However, pH can indirectly influence nucleation, the initial step of crystal formation. A lower pH environment can promote MSU nucleation independent of its effect on overall solubility.[7] It has been proposed that changes in pH can alter the concentration of other ions, such as calcium, which in turn can reduce MSU solubility and promote nucleation.[7] Furthermore, the local metabolic activity of cells within the joint, such as neutrophils during an inflammatory response, can lead to the production of lactic acid, thereby lowering the synovial fluid pH and creating a microenvironment conducive to further MSU crystallization.[7]

Conclusion and Implications for Drug Development

The pH of the local environment is a critical, modifiable factor in the precipitation of monothis compound crystals. A comprehensive understanding of the quantitative relationship between pH and urate solubility is essential for researchers in the field of rheumatology and for professionals involved in the development of novel therapeutics for gout. Strategies aimed at modulating the local pH within the synovial fluid could represent a promising avenue for preventing MSU crystal formation and, consequently, the debilitating inflammatory attacks characteristic of gout. The experimental protocols and data presented in this guide provide a foundational framework for further investigation into the intricate mechanisms of MSU crystallization and for the preclinical evaluation of potential therapeutic interventions.

References

- 1. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Factors influencing the crystallization of monothis compound: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Crystallization of Monothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.muhn.edu.cn [journals.muhn.edu.cn]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Crystallization of Gout: A Technical Guide to Sodium Urate Nucleation and Crystal Growth

For Researchers, Scientists, and Drug Development Professionals

Gout, a debilitating form of inflammatory arthritis, is fundamentally a disease of crystallization. The transition of soluble urate into solid monosodium urate (MSU) crystals within joints and soft tissues is the critical event that initiates a cascade of intense inflammation. A thorough understanding of the mechanisms governing MSU nucleation and crystal growth is therefore paramount for the development of novel therapeutic strategies beyond systemic urate lowering. This technical guide provides an in-depth exploration of the core physicochemical and biological processes driving MSU crystallization, complete with quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.

The Physicochemical Landscape of MSU Crystallization

The formation of MSU crystals is a multi-stage process governed by the principles of thermodynamics and kinetics, beginning with the supersaturation of uric acid in biological fluids. Under physiological conditions (pH ~7.4), uric acid exists predominantly as the urate anion. When the concentration of urate exceeds its solubility limit, approximately 6.8 mg/dL at 37°C, the solution becomes supersaturated, creating the thermodynamic driving force for crystallization.[1][2] The process unfolds in two primary phases: nucleation, the formation of new crystal nuclei, and the subsequent growth of these nuclei into mature, needle-shaped crystals.[1]

Nucleation: The Genesis of a Crystal

Nucleation is the rate-limiting step in MSU crystal formation and can occur through two principal mechanisms:

-

Homogeneous Nucleation: The spontaneous formation of crystal nuclei from a supersaturated solution in the absence of any foreign surfaces.

-

Heterogeneous Nucleation: The formation of nuclei on the surface of a different material, such as existing biological structures, which acts as a template or catalyst.[1]

A non-classical nucleation pathway has been proposed, involving the initial assembly of fibril-like amorphous subunits that subsequently agglomerate and undergo a phase transition into crystalline structures.

Crystal Growth: From Nucleus to Needle

Once stable nuclei have formed, they grow by the addition of urate and sodium ions from the supersaturated solution. This growth can occur through mechanisms such as two-dimensional island nucleation on the crystal surface.[3] The characteristic needle-like (acicular) morphology of MSU crystals is a result of their underlying triclinic crystal structure, where sheets of purine (B94841) rings are stacked.[1]

Key Factors Influencing Nucleation and Growth

A multitude of local and systemic factors can influence the delicate equilibrium of urate solubility and promote crystallization. These factors can either decrease urate solubility or directly enhance the kinetics of nucleation and growth.

Physicochemical Factors

Temperature: Lower temperatures decrease urate solubility. An in vitro study demonstrated that a reduction of just 2°C (from 37°C to 35°C) is sufficient to lower the urate solubility point from 6.8 mg/dL to 6.0 mg/dL.[1] This phenomenon helps explain the predilection for gouty attacks in cooler, peripheral joints like the great toe.

pH: An acidic environment promotes MSU nucleation.[1][4][5] While the direct mechanism is not fully understood, a lower pH can indirectly promote crystallization by increasing the concentration of free calcium ions, which are known to enhance nucleation.[1][4]

Ion Concentrations:

-

Sodium (Na+): As a primary component of the crystal, elevated sodium ion concentrations increase the rate of nucleation in a dose-dependent manner.[3]

-

Calcium (Ca2+): Calcium ions have been shown to significantly enhance both the nucleation and growth of MSU crystals.[4][5] It is hypothesized that calcium may substitute for sodium in the crystal lattice or that the initial nucleus could be a calcium urate molecule.[1]

-

Other Ions: Potassium (K+), magnesium (Mg2+), and cupric (Cu2+) ions have been reported to slightly reduce MSU nucleation at physiological concentrations.[3]

Biological Factors

Synovial Fluid Components: The composition of synovial fluid plays a crucial role.

-

Plasma is a significantly better solvent for MSU than synovial fluid, with an overall difference in dissolution capacity of 6.3 mg/dL.[6][7]

-

Synovial fluid from patients with gout has been shown to greatly enhance MSU nucleation compared to fluid from individuals with degenerative joint disease or rheumatoid arthritis.[1][8]

-

Proteins within the synovial fluid can adsorb to the surface of MSU crystals, modulating their inflammatory potential. During active inflammation, IgG is densely found on crystal surfaces, potentially enhancing the inflammatory response. As inflammation subsides, Apolipoprotein B (Apo B) becomes the predominant coating, which may contribute to the resolution of the attack.[9]

Connective Tissue Components:

-

Collagens: Type I and Type II collagens can act as templates, promoting heterogeneous nucleation and influencing crystal morphology.[10][11]

-

Proteoglycans: Components like chondroitin (B13769445) sulfate (B86663) have been shown to increase the rate of MSU crystal formation.[1][12]

-

Albumin: The role of albumin is controversial, with different studies reporting that it can inhibit, promote, or have no effect on crystallization, likely depending on concentration and pH.[1][12]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of the factors influencing MSU crystallization.

| Factor | Condition | Urate Solubility (mg/dL) | Reference |

| Temperature | 37 °C | 6.8 | [1] |

| 35 °C | 6.0 | [1] | |

| Fluid Type | Plasma | Higher (Better Solvent) | [6][7] |

| Synovial Fluid | Lower (Poorer Solvent by 6.3 mg/dL) | [6][7] |

Table 1: Influence of Physicochemical Factors on Urate Solubility.

| Additive (in vitro) | Effect on Growth Rate Constant | Reference |

| Chondroitin Sulphate | Increased | [12] |

| Phosphatidylcholine | Increased | [12] |

| Albumin | Significantly Inhibited | [12] |

| Hyaluronic Acid | No Significant Effect | [12] |

| Proteoglycans | No Significant Effect | [12] |

Table 2: Effect of Synovial Fluid and Cartilage Components on MSU Crystal Growth Rate.

| Parameter | Value | Context | Reference |

| Median Crystal Length | 23.3 µm (95% CI: 22.1–24.5) | In synovial fluid from gout patients | [10] |

| Crystal Length (Acid Titration Prep.) | 126.83 ± 6.31 µm | In vitro preparation method | [13] |

| Crystal Length (Alkali Titration Prep.) | 94.83 ± 6.62 µm | In vitro preparation method | [13] |

| Crystal Length (Neutralization Prep.) | 87.83 ± 6.97 µm | In vitro preparation method | [13] |

| Inflammatory Potential | Peak at ~13 to 23 µm | In vitro IL-1β production | [10][14] |

Table 3: MSU Crystal Size and its Relation to Preparation and Inflammatory Potential.

| Inhibitor | Concentration | Effect | Reference |

| 7-Methylxanthine | 25 mg/L (150 µM) | Totally inhibited crystallization (Initial Urate: 400 mg/L) | [15] |

| 10 mg/L (~60 µM) | Prevented crystallization (Initial Urate: 300 mg/L) | [16][17] | |

| 100 µM | Inhibited up to 74% of crystallization (Initial Urate: 400 mg/L) | [18][19] |

Table 4: In Vitro Inhibition of MSU Crystallization.

| Serum Urate (SU) Target | Time | Median Decrease in MSU Crystal Volume | Reference |

| < 5.0 mg/dL | 12 months | -85% | [20][21] |

| ≥5.0 to <6.0 mg/dL | 12 months | -40% | [20][21] |

| Overall | 6 months | -43% | [22] |

| 12 months | -74% | [22] |

Table 5: In Vivo Kinetics of MSU Crystal Dissolution with Urate-Lowering Therapy (ULT).

Cellular Recognition and Inflammatory Signaling

The inflammatory response to MSU crystals is initiated when they are recognized by cells of the innate immune system, primarily macrophages, monocytes, and neutrophils. This recognition triggers a complex network of intracellular signaling pathways, leading to the production of potent pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).

Key Signaling Pathways

NLRP3 Inflammasome Activation: This is a central event in gouty inflammation. After phagocytosis, MSU crystals can cause lysosomal damage and the release of cathepsin B. This, along with potassium (K+) efflux and the production of reactive oxygen species (ROS), leads to the assembly and activation of the NLRP3 inflammasome complex. Activated caspase-1 within the inflammasome then cleaves pro-IL-1β into its mature, secreted form.

Syk and PI3K Signaling: The interaction of MSU crystals with the cell membrane activates spleen tyrosine kinase (Syk) and phosphoinositide 3-kinase (PI3K). These kinases are crucial for downstream events including phagocytosis, further cytokine production, and neutrophil activation.

TAK1-Dependent Pathways: TGF-β-activated kinase 1 (TAK1) is a key node that integrates signals from MSU crystal recognition to activate downstream pro-inflammatory pathways, including the NF-κB and MAPK pathways, which drive the transcription of numerous inflammatory genes.

Signaling Pathway Diagrams

Key Experimental Protocols

Reproducible and well-characterized experimental models are essential for studying MSU crystallization and its pathological consequences. Below are detailed methodologies for key in vitro and in vivo experiments.

Protocol for In Vitro Preparation of MSU Crystals

This protocol describes a common method for synthesizing MSU crystals suitable for cell culture experiments and in vivo animal models.

Materials:

-

Uric Acid Powder

-

Sodium Hydroxide (NaOH), 0.5 M and 1 M solutions

-

Hydrochloric Acid (HCl), 1 M solution

-

Sterile, deionized water

-

Heating magnetic stirrer

-

Sterile centrifuge tubes (50 mL)

-

pH meter

-

Autoclave

-

Oven

Procedure:

-

Dissolution: Dissolve 4 g of uric acid in 800 mL of sterile, deionized water in a sterile 1 L beaker. Heat the solution to 60°C while stirring continuously.

-

pH Adjustment: Slowly add 0.5 M NaOH dropwise to the solution until the pH reaches 8.9. Maintain the temperature at 60°C until all uric acid is completely dissolved.

-

Crystallization: Cover the beaker and cool the solution slowly to room temperature. Then, transfer the beaker to a 4°C refrigerator and leave it undisturbed for at least 24 hours to allow for crystal formation.

-

Harvesting: Carefully decant the supernatant. Transfer the crystal precipitate to sterile 50 mL centrifuge tubes.

-

Washing: Wash the crystals by adding 40 mL of sterile, cold deionized water, vortexing briefly, and centrifuging at 3000 x g for 10 minutes. Discard the supernatant. Repeat this washing step two more times with cold absolute ethanol.

-

Drying and Sterilization: After the final wash, dry the crystal pellet in an oven at 80-100°C for 4-6 hours. To ensure sterility and remove any potential endotoxin (B1171834) contamination, bake the dry crystals at 180°C for 2 hours.

-

Characterization: Before use, confirm the needle-like morphology and negative birefringence of the crystals using polarized light microscopy.

In Vitro MSU Crystallization Assay (Turbidimetric)

This assay can be used to screen for inhibitors or promoters of MSU crystallization by measuring the turbidity of a supersaturated urate solution over time.

Materials:

-

Uric Acid

-

Sodium Hydroxide (NaOH)

-

Phosphate (B84403) buffer (e.g., PBS), pH 7.4

-

Test compounds (potential inhibitors/promoters)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~400-600 nm

Procedure:

-

Prepare Supersaturated Urate Solution: Prepare a stock solution of uric acid by dissolving it in a minimal amount of NaOH solution and then diluting it with phosphate buffer to the desired final concentration (e.g., 400 mg/L) and pH (7.4). This solution should be prepared fresh.

-

Plate Setup: In a 96-well plate, add the test compounds at various concentrations to designated wells. Include positive (no inhibitor) and negative (no urate) controls.

-

Initiate Crystallization: Add the supersaturated urate solution to all wells (except negative controls) to initiate the assay.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to the desired temperature (e.g., 37°C). Measure the absorbance (turbidity) of each well at regular intervals (e.g., every 15-30 minutes) for a period of up to 96 hours.

-

Data Analysis: Plot the change in absorbance over time for each condition. An increase in turbidity indicates crystal formation. The effectiveness of an inhibitor can be quantified by the delay in the onset of crystallization or the reduction in the final turbidity compared to the control.

Methodology for Atomic Force Microscopy (AFM) of Crystal Growth

AFM allows for the direct, real-time visualization of crystal growth at the nanoscale in a liquid environment, providing unparalleled insights into the growth mechanisms.

General Workflow:

-

Substrate Preparation: A suitable substrate, such as freshly cleaved mica, is prepared and mounted in the AFM's fluid cell.

-

Seed Crystal Immobilization: Pre-synthesized MSU seed crystals are carefully deposited and allowed to adhere to the substrate surface. The fluid cell is then rinsed to remove any unattached crystals.

-

In Situ Imaging: The AFM fluid cell is filled with a urate solution that is either undersaturated (to observe dissolution) or supersaturated (to observe growth). The AFM tip is engaged, and imaging begins.

-

Time-Lapse Imaging: Sequential AFM images of the crystal surfaces are captured over time. This allows for the direct observation of growth processes, such as the formation and spreading of 2D islands on the crystal faces, the movement of step edges, and the incorporation of impurities.

-

Data Analysis: The images are analyzed to measure the step height and the velocity of step propagation. From these measurements, crystal growth rates and the kinetics of the growth process under different conditions (e.g., varying supersaturation, pH, or presence of inhibitors) can be determined.

Conclusion and Future Directions

The crystallization of monothis compound is a complex process influenced by a dynamic interplay of physicochemical and biological factors. While hyperuricemia remains the indispensable prerequisite, local joint conditions—including temperature, pH, and the presence of specific biomolecules like collagen and immunoglobulins—are critical determinants of whether and where crystals will form. The subsequent recognition of these crystals by innate immune cells triggers potent inflammatory pathways, with the NLRP3 inflammasome, Syk/PI3K, and TAK1 signaling cascades playing central roles.

For drug development professionals, this detailed understanding opens new therapeutic avenues. Targeting the nucleation or growth phases of crystallization with small molecule inhibitors, or modulating the specific protein coatings on crystals to reduce their inflammatory potential, represent promising strategies that could complement traditional urate-lowering therapies. Continued research using advanced techniques like in situ AFM and sophisticated cellular models will be crucial to further dissect these mechanisms and identify novel targets to ultimately prevent the debilitating consequences of gout.

References

- 1. The Crystallization of Monothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Factors influencing the crystallization of monothis compound: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleation of monothis compound crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nucleation of monothis compound crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasma and synovial fluid as solvents for monothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plasma and synovial fluid as solvents for monothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the nucleation of monothis compound at 37 degrees c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Changes in the proteins coating monothis compound crystals during active and subsiding inflammation. Immunogold studies of synovial fluid from patients with gout and of fluid obtained using the rat subcutaneous air pouch model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Growth of monothis compound monohydrate crystals: effect of cartilage and synovial fluid components on in vitro growth rates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. 7-Methylxanthine Inhibits the Formation of Monothis compound Crystals by Increasing Its Solubility [mdpi.com]

- 17. 7-Methylxanthine Inhibits the Formation of Monothis compound Crystals by Increasing Its Solubility [ouci.dntb.gov.ua]

- 18. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monothis compound Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Lower Serum Urate Target Enhances Crystal Dissolution in DECT-Measured MSU Crystal Deposition | Docwire News [docwirenews.com]

- 21. Factors influencing the kinetics of MSU crystal depletion measured with dual-energy CT in patients with gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Factors influencing the kinetics of MSU crystal depletion measured with dual-energy CT in patients with gout - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Monosodium Urate Crystals for Gout Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of monosodium urate (MSU) crystals, the etiological agent of gout. It is designed to equip researchers with the necessary protocols and understanding to produce and validate MSU crystals for in vitro and in vivo studies aimed at elucidating disease mechanisms and developing novel therapeutics.

Introduction to Monothis compound Crystals

Gout is a prevalent and painful inflammatory arthritis initiated by the deposition of MSU crystals within joints and soft tissues. These crystals are recognized by the innate immune system as a danger signal, triggering a potent inflammatory cascade. A thorough understanding of the physicochemical properties of MSU crystals and their interaction with immune cells is paramount for the development of effective anti-inflammatory therapies. This guide details standardized methods for the synthesis of MSU crystals and a suite of analytical techniques for their comprehensive characterization.

Synthesis of Monothis compound Crystals

The reproducible synthesis of MSU crystals with consistent physicochemical properties is critical for reliable experimental outcomes. Several methods have been established, with the wet chemical precipitation method being one of the most common.

Experimental Protocol: Wet Chemical Precipitation Method

This protocol is adapted from various published methods to generate sterile, endotoxin-low MSU crystals suitable for cell culture and animal studies.[1][2][3][4]

Materials:

-

Uric acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Sterile, pyrogen-free distilled water

-

Magnetic stirrer and hot plate

-

pH meter

-

Sterile centrifuge tubes

-

0.22 µm sterile filter

-

Oven or desiccator

Procedure:

-

Dissolution of Uric Acid: In a sterile beaker, dissolve uric acid in sterile, pyrogen-free distilled water (e.g., 1 g in 200 mL) by adding 1 M NaOH dropwise while stirring continuously on a hot plate set to 60-70°C. Continue adding NaOH until the uric acid is completely dissolved.[1][4]

-

pH Adjustment: Carefully adjust the pH of the solution to 7.2-7.4 with HCl. This step is crucial as it brings the solution to a physiologically relevant pH and initiates the precipitation of monothis compound.[1][2]

-

Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature with gentle stirring. For the formation of larger, more defined crystals, the solution can be stored at 4°C overnight without stirring.[2][4]

-

Harvesting and Washing: Centrifuge the crystal suspension at approximately 2000 x g for 10 minutes to pellet the crystals. Carefully decant the supernatant. Wash the crystal pellet by resuspending it in cold, sterile distilled water, followed by centrifugation. Repeat this washing step at least three times to remove any residual soluble components.[2]

-

Sterilization and Drying: After the final wash, resuspend the crystals in a small volume of absolute ethanol (B145695) and then dry them in an oven at a temperature not exceeding 180°C for 2 hours to ensure sterility and remove any remaining liquid.[4] Alternatively, the crystals can be dried in a desiccator.

-

Endotoxin (B1171834) Testing: It is highly recommended to test the final crystal preparation for endotoxin contamination, for example, using a Limulus Amebocyte Lysate (LAL) assay, to ensure that any observed inflammatory responses are specific to the MSU crystals.

Characterization of Monothis compound Crystals

Thorough characterization of the synthesized MSU crystals is essential to confirm their identity, purity, size, and morphology, all of which can influence their pro-inflammatory activity.[5]

Physicochemical Properties of MSU Crystals

| Property | Typical Value/Description | Reference |

| Chemical Formula | C₅H₃N₄NaO₃ | [6] |

| Molecular Weight | 190.09 g/mol | [6] |

| Crystal System | Triclinic | [1][7] |

| Morphology | Needle-shaped, acicular | [1][3] |

| Size Range | 5-25 µm in length | [1] |

| Birefringence | Strongly negative under polarized light | [1] |

Experimental Protocols for Characterization

3.2.1. Polarized Light Microscopy

-

Principle: This is a fundamental technique for the identification of MSU crystals. Their anisotropic, needle-like structure results in strong negative birefringence when viewed under a polarizing microscope.

-

Method: A small aliquot of the crystal suspension is placed on a microscope slide with a coverslip. The slide is then observed under a polarizing microscope with a red compensator. MSU crystals will appear yellow when aligned parallel to the slow axis of the compensator and blue when perpendicular.

3.2.2. Powder X-Ray Diffraction (XRD)

-

Principle: XRD is used to confirm the crystalline structure of the synthesized material. The resulting diffraction pattern is a unique fingerprint of the crystal lattice.

-

Method: A dried powder sample of the MSU crystals is evenly spread on a sample holder. The sample is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded over a range of 2θ angles. The obtained pattern should match the reference pattern for monothis compound monohydrate.[7][8]

3.2.3. Fourier-Transform Infrared Spectroscopy (FTIR)

-

Principle: FTIR identifies the functional groups present in the MSU molecule by measuring the absorption of infrared radiation.

-

Method: A small amount of the dried MSU crystal powder is mixed with potassium bromide (KBr) and pressed into a pellet. The pellet is then placed in an FTIR spectrometer, and the spectrum is recorded. The spectrum should show characteristic peaks corresponding to the vibrations of the functional groups in monothis compound, such as N-H, C=O, and C=N bonds.[1][8]

3.2.4. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

-

Principle: These high-resolution imaging techniques are used to visualize the morphology and surface characteristics of the MSU crystals in detail.

-

Method for SEM: A small amount of the dried crystal powder is mounted on an SEM stub using conductive tape and then sputter-coated with a thin layer of a conductive metal (e.g., gold). The sample is then imaged in the SEM. This will provide detailed information about the crystal's size, shape, and surface topography.

-

Method for TEM: For TEM, a very dilute suspension of the crystals is drop-casted onto a TEM grid and allowed to dry. The grid is then imaged in the TEM to reveal the internal structure and morphology of the crystals.[9][10]

MSU Crystal-Induced Inflammatory Signaling

MSU crystals trigger a complex inflammatory response primarily through their interaction with phagocytic cells like macrophages and neutrophils. A key event is the activation of the NLRP3 inflammasome.[11]

The NLRP3 Inflammasome Activation Pathway

The activation of the NLRP3 inflammasome by MSU crystals is a two-step process:

-

Priming (Signal 1): This step involves the upregulation of NLRP3 and pro-IL-1β expression, often initiated by a priming signal such as lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs).[11]

-

Activation (Signal 2): Phagocytosis of MSU crystals by macrophages leads to lysosomal damage and the release of lysosomal contents into the cytosol. This, along with potassium efflux and the production of reactive oxygen species (ROS), triggers the assembly of the NLRP3 inflammasome complex (NLRP3, ASC, and pro-caspase-1).[12] Assembled inflammasomes lead to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are potent pro-inflammatory cytokines.[6][13]

Caption: MSU Crystal-Induced NLRP3 Inflammasome Activation Pathway.

Experimental Workflows for Studying MSU Crystal-Induced Inflammation

In Vitro Macrophage Stimulation Assay

This workflow describes the stimulation of macrophage-like cells with MSU crystals to measure the production of pro-inflammatory cytokines.

Caption: Workflow for in vitro macrophage stimulation with MSU crystals.

Protocol for Macrophage Stimulation:

-

Cell Culture: Culture and differentiate a suitable macrophage cell line (e.g., THP-1 monocytes differentiated with PMA) or primary bone marrow-derived macrophages (BMDMs).

-

Priming: For robust IL-1β production, prime the macrophages with a low concentration of LPS (e.g., 100 ng/mL) for 3-4 hours.

-

Stimulation: Remove the priming medium and add fresh medium containing the MSU crystal suspension at a desired concentration (e.g., 100-250 µg/mL).

-

Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours).

-

Sample Collection: Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA analysis.

-

Analysis: Quantify the concentration of secreted cytokines such as IL-1β and TNF-α in the supernatant using ELISA. Analyze the expression of inflammasome-related proteins in the cell lysates by Western blotting.[14][15]

In Vivo Murine Model of Gouty Arthritis

The air pouch model is a commonly used in vivo model to study MSU crystal-induced inflammation.[16]

Caption: Workflow for the murine air pouch model of gouty arthritis.

Protocol for Murine Air Pouch Model:

-

Air Pouch Formation: Inject sterile air subcutaneously on the dorsum of a mouse to create an air pouch. Repeat the air injection after a few days to maintain the pouch.

-

MSU Injection: Inject a sterile suspension of MSU crystals (e.g., 1-3 mg in sterile saline) into the air pouch.

-

Monitoring: At various time points post-injection (e.g., 4, 24, 48 hours), euthanize the mice.

-

Sample Collection: Collect the exudate from the air pouch by lavage with sterile saline. Harvest the pouch lining tissue.

-

Analysis:

-

Cell Infiltration: Perform total and differential cell counts on the lavage fluid. Further characterize the immune cell populations using flow cytometry.

-

Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, KC/CXCL1) in the lavage fluid by ELISA.

-

Histology: Process the pouch lining for histological analysis (e.g., H&E staining) to assess the inflammatory infiltrate and tissue damage.[16][17]

-

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of monothis compound crystals and their application in established in vitro and in vivo models of gouty inflammation. By adhering to these detailed protocols, researchers can ensure the generation of reliable and reproducible data, which is essential for advancing our understanding of gout pathogenesis and for the preclinical evaluation of novel therapeutic agents.

References

- 1. A mouse model of MSU-induced acute inflammation in vivo suggests imiquimod-dependent targeting of Il-1β as relevant therapy for gout patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Role of NLRP3 in the pathogenesis and treatment of gout arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resolution of acute inflammation induced by monothis compound crystals (MSU) through neutrophil extracellular trap-MSU aggregate-mediated negative signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Macrophage Recognition of Crystals and Nanoparticles [frontiersin.org]

- 8. Highlight Article: Phagocytosis of monothis compound crystals by human synoviocytes induces inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI - MyD88-dependent IL-1 receptor signaling is essential for gouty inflammation stimulated by monothis compound crystals [jci.org]

- 10. Monothis compound crystals in inflammation and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. invivogen.com [invivogen.com]

- 12. researchgate.net [researchgate.net]

- 13. Role of the NLRP3 inflammasome in the transient release of IL-1β induced by monothis compound crystals in human fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Monothis compound crystal induced macrophage inflammation is attenuated by chondroitin sulphate: pre-clinical model for gout prophylaxis? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. babraham.ac.uk [babraham.ac.uk]

- 16. scielo.br [scielo.br]

- 17. Monothis compound monohydrate crystal-induced inflammation in vivo: quantitative histomorphometric analysis of cellular events - PubMed [pubmed.ncbi.nlm.nih.gov]

morphology and size analysis of synthetic sodium urate crystals

An In-depth Technical Guide to the Morphology and Size Analysis of Synthetic Sodium Urate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, morphological characterization, and size analysis of synthetic monothis compound (MSU) crystals. It includes detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and biological signaling pathways. MSU crystals are the etiological agent in gout, a common and painful inflammatory arthritis; thus, the ability to produce and analyze standardized synthetic crystals is crucial for research into the disease's pathogenesis and the development of novel therapeutics.[1][2]

Synthesis of Monothis compound Crystals

The synthesis of MSU crystals can be achieved through various methods, each yielding crystals with distinct morphological characteristics.[3][4] Standardization of preparation is vital as crystal size, shape, and surface properties can significantly influence their inflammatory potential.[5] Below are protocols for three common synthesis techniques.

Experimental Protocols

Method 1: Acid Titration [3]

-

Dissolve 1.0 g of uric acid in 200 mL of boiling distilled water containing 6.0 mL of 1 M sodium hydroxide (B78521) (NaOH).

-

Stir the solution continuously and adjust the pH to 7.2 with hydrochloric acid (HCl).

-

Allow the solution to cool gradually at room temperature while stirring gently to promote crystal formation.

-

For further crystallization, store the solution overnight at 4°C.

-

Collect the crystals by decanting the supernatant.

-

Wash the crystals with cold distilled water and allow them to dry.

-

Sterilize the final crystal product by heating at 180°C for 2 hours.

Method 2: Alkali Titration [3]

-

Dissolve 4.0 g of uric acid in 800 mL of sterile, demineralized water heated to 60°C.

-

Adjust the solution's pH to 8.9 with 0.5 M NaOH, maintaining the temperature until the uric acid is completely dissolved.

-

Keep the solution in a refrigerator at 4°C for 24 hours to allow for the precipitation of white crystals.

-

Decant the supernatant and dry the precipitate at 100°C for 6 hours.

-

Sterilize the dried crystals by heating at 180°C for 2 hours.

Method 3: Neutralization [3]

-

Add 0.25 g of uric acid to 45 mL of deionized water.

-

Add 300 μL of 5 M NaOH and heat the solution at 250°C with stirring until the uric acid is fully dissolved.

-

Add 1 mL of 5 M sodium chloride (NaCl) to the solution.

-

Allow the solution to stand at room temperature for seven days for crystal formation.

-

Wash the resulting crystals three times with absolute ethanol (B145695) and allow them to air dry naturally.

-

Sterilize the crystals via dry heat at 180°C for 2 hours before use.

Morphology and Size Analysis

Synthetic MSU crystals typically appear as needle-shaped, birefringent structures under polarized light microscopy, with lengths ranging from 5 to 25 micrometers.[6] However, different synthesis methods can produce crystals with varying sizes and yields. Other observed morphologies include spherulites (spherical, ring-banded), dumbbell shapes, and composite aggregates.[7]

Data Presentation: Comparison of Synthesis Methods

The choice of synthesis protocol significantly impacts the physical characteristics of the resulting MSU crystals. A comparative study yielded the following quantitative data:

| Synthesis Method | Mean Crystal Length (μm ± SD) | Crystal Yield (g/1 g Uric Acid ± SD) |

| Acid Titration | 126.83 ± 6.31 | 0.51 ± 0.03 |

| Alkali Titration | 94.83 ± 6.62 | 0.69 ± 0.05 |

| Neutralization | 87.83 ± 6.97 | 0.46 ± 0.04 |

| (Data sourced from a comparative analysis of MSU crystal preparation methods.[3][4]) |

Characterization Methodologies

A multi-modal approach is recommended for the thorough characterization of synthetic MSU crystals.

Experimental Workflow for Crystal Characterization

The general workflow for producing and characterizing synthetic MSU crystals involves synthesis, purification, characterization of physical properties, and finally, biological assessment.

Caption: Experimental workflow for MSU crystal synthesis and analysis.

Key Experimental Protocols

-

Polarized Light Microscopy (PLM):

-

Suspend a small aliquot of MSU crystals in an appropriate mounting medium on a microscope slide.

-

Place a coverslip over the suspension.

-

View the slide using a light microscope equipped with two polarizing filters.

-

Observe the characteristic needle-like shape and strong negative birefringence of the crystals.[6] Crystal length and uniformity can be quantified using imaging software like ImageJ.[3][4]

-

-

Scanning Electron Microscopy (SEM):

-

Mount a sample of dry MSU crystals onto an SEM stub using conductive adhesive.

-

Sputter-coat the sample with a thin layer of conductive material (e.g., gold or palladium) to prevent charging.

-

Introduce the sample into the SEM vacuum chamber.

-

Scan the sample with a focused beam of electrons to obtain high-resolution images of the crystal surface morphology and structure.

-

-

Transmission Electron Microscopy (TEM):

-

Disperse the MSU crystals in a suitable solvent (e.g., ethanol) and apply a drop of the suspension onto a Formvar-coated copper grid.[8]

-

Allow the solvent to evaporate completely.

-

Place the grid into the TEM holder and insert it into the microscope.

-

Use the transmitted electron beam to visualize the internal structure and ultrastructural characteristics of the crystals.[8][9] TEM analysis can reveal particle sizes in the nanometer range.[6]

-

-

Powder X-Ray Diffraction (XRD):

-

Place a sufficient amount of the dry MSU crystal powder onto a sample holder.

-

Mount the holder in the X-ray diffractometer.

-

Expose the sample to a monochromatic X-ray beam at various angles (2θ).

-

Record the diffraction pattern, which provides information on the crystal's atomic and molecular structure. The resulting data can confirm the triclinic crystal structure of MSU and can be used to estimate average particle size via the Scherrer formula.[6][10]

-

MSU Crystal-Induced Inflammatory Signaling

MSU crystals are potent activators of the innate immune system.[11] Phagocytosis of crystals by macrophages and other cells in the joint triggers a cascade of inflammatory events, primarily through the activation of the NALP3 inflammasome.[1][12]

Signaling Pathway Diagram

This diagram illustrates the key molecular events following the phagocytosis of an MSU crystal by a macrophage, leading to the production of pro-inflammatory cytokines.

Caption: MSU crystal-induced NALP3 inflammasome signaling pathway.

This pathway is critical for the intense inflammatory response seen in gout. MSU crystals, once phagocytosed, lead to lysosomal damage, potassium (K+) efflux, and the production of reactive oxygen species (ROS).[12] These events trigger the assembly of the NALP3 inflammasome complex (comprising NALP3, ASC, and pro-caspase-1), which activates Caspase-1.[1] Active Caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their active, secreted forms, which are potent drivers of acute inflammation.[1][12] The MyD88-dependent signaling pathway is also essential, primarily through its role as an adaptor for the IL-1 receptor (IL-1R), amplifying the inflammatory response.[11]

References

- 1. Gout-associated uric acid crystals activate the NALP3 inflammasome. [sonar.ch]

- 2. The Crystallization of Monothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. A comparison of five preparations of synthetic monothis compound monohydrate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijcrt.org [ijcrt.org]

- 7. researchgate.net [researchgate.net]

- 8. Morphological characteristics of monothis compound: a transmission electron microscopic study of intact natural and synthetic crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Morphological characteristics of monothis compound: a transmission electron microscopic study of intact natural and synthetic crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural changes in this compound crystals on heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. JCI - MyD88-dependent IL-1 receptor signaling is essential for gouty inflammation stimulated by monothis compound crystals [jci.org]

- 12. Urate Crystal Induced Inflammation and Joint Pain Are Reduced in Transient Receptor Potential Ankyrin 1 Deficient Mice – Potential Role for Transient Receptor Potential Ankyrin 1 in Gout - PMC [pmc.ncbi.nlm.nih.gov]

solubility of sodium urate in physiological buffer solutions

An In-depth Technical Guide to the Solubility of Sodium Urate in Physiological Buffer Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of monothis compound (MSU) in physiological buffer solutions. Understanding the physicochemical properties of MSU is critical for research into gout, hyperuricemia, and the development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core concepts influencing MSU crystallization.

Introduction to Monothis compound Solubility

Gout is a prevalent and painful inflammatory arthritis characterized by the deposition of monothis compound (MSU) crystals in joints and soft tissues.[1][2][3] The formation of these crystals is intrinsically linked to the concentration of uric acid in bodily fluids, a condition known as hyperuricemia.[1][4] Hyperuricemia is generally defined as a serum urate level exceeding 6.8 mg/dL, which is the approximate saturation point of MSU in physiological conditions.[4] However, the crystallization of MSU is a complex process influenced by a multitude of local and systemic factors beyond simple urate concentration. These factors, which modulate the solubility of MSU, include temperature, pH, ion concentrations, and the presence of macromolecules.[2][3][4][5] This guide delves into the quantitative aspects of MSU solubility in environments mimicking physiological conditions.

Factors Influencing Monothis compound Solubility

The principal factors governing the solubility of MSU in physiological solutions are temperature, pH, and the concentration of various ions and proteins.[5][6]

Effect of Temperature

Temperature plays a crucial role in MSU solubility, with lower temperatures significantly reducing its solubility.[4][5] This phenomenon may explain the predilection for gout attacks in cooler, peripheral joints such as the first metatarsophalangeal joint.[4][7] In vitro studies have demonstrated that a decrease of just a few degrees can substantially lower the saturation point of urate.[4][7]

Table 1: Influence of Temperature on Urate Solubility

| Temperature (°C) | Urate Solubility (mg/dL) | Notes |

| 37 | 6.8 | Calculated at physiological sodium levels.[4][5] |

| 35 | 6.0 | A 2°C drop from physiological temperature.[4][7] |

| 33 | 5.3 | Average temperature in healthy knee joints, with physiological sodium levels (140mM).[8] |

Effect of pH

The pH of the surrounding fluid significantly impacts the solubility of urate. Uric acid is a weak acid, and its state of ionization is pH-dependent.[4][9] At physiological pH (around 7.4), it exists predominantly as the more soluble urate anion.[3][4] However, the solubility of MSU is minimal between pH 7 and 8.[5] Solubility increases at both lower (≤6) and higher (≥10) pH levels.[5] In acidic urine (pH < 5.5), urate is primarily in the form of less soluble, undissociated uric acid, which can lead to the formation of uric acid kidney stones.[4]

Table 2: Influence of pH on Urate Solubility

| pH Range | Urate Solubility | Predominant Species | Reference |

| ≤ 6 | Increased | Uric Acid | [5] |

| 7 - 8 | Minimal | Urate Anion | [5] |

| 7.7 | Minimum | Urate Anion | [9] |

| ≥ 10 | Increased | Urate Anion | [5] |

The relationship between pH and the various urate species in solution is a critical determinant of solubility.